Dimethylstilbestrol
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Overview
Description
Dimethylstilbestrol is a synthetic nonsteroidal estrogen belonging to the stilbestrol group. It is structurally related to diethylstilbestrol but has never been marketed. This compound is considered a “weak” or “short-acting” estrogen, similar to estriol and meso-butoestrol .
Preparation Methods
Dimethylstilbestrol can be synthesized through various chemical routes. One common method involves the reaction of 4,4’-dihydroxybenzophenone with methylmagnesium bromide, followed by dehydration to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
Dimethylstilbestrol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: It is used as a model compound to study the behavior of synthetic estrogens and their interactions with other chemicals.
Biology: Research has focused on its effects on cellular processes and its potential as a tool to study estrogen receptor interactions.
Medicine: Although not marketed, it has been investigated for its potential therapeutic effects, particularly in hormone-related conditions.
Industry: Its structural properties make it a candidate for use in the development of new materials and chemical processes
Mechanism of Action
Dimethylstilbestrol exerts its effects by binding to estrogen receptors in target cells. This binding activates the transcription of genes involved in various physiological processes, including the regulation of reproductive functions and cellular growth. The molecular targets include the estrogen receptor, which, upon activation, influences the expression of genes related to hormone binding globulins and other serum proteins .
Comparison with Similar Compounds
Dimethylstilbestrol is similar to other synthetic estrogens such as diethylstilbestrol, estriol, and meso-butoestrol. it is considered a “weak” estrogen compared to diethylstilbestrol, which has a higher affinity for estrogen receptors and more potent biological effects . Other similar compounds include indenestrol A and indenestrol B, which are analogs and metabolites of diethylstilbestrol but possess weaker uterotropic activity .
This compound’s uniqueness lies in its relatively lower estrogenic potency and shorter duration of action, making it a valuable compound for specific research applications where a milder estrogenic effect is desired .
Properties
CAS No. |
552-80-7 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol |
InChI |
InChI=1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+ |
InChI Key |
XPINIPXARSNZDM-VAWYXSNFSA-N |
SMILES |
CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Isomeric SMILES |
C/C(=C(/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Key on ui other cas no. |
13366-36-4 552-80-7 |
Synonyms |
alpha,alpha'-dimethyl-4,4'-stilbenediol dimethylstilbestrol dimethylstilbestrol, (E)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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